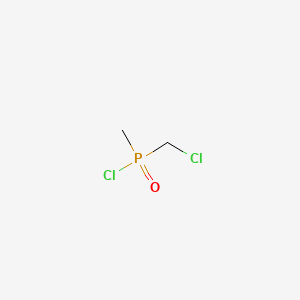
ジベンゾアートコバルト(II)
概要
説明
Cobalt dibenzoate, also known as cobalt (II) benzoate, is a compound with the molecular formula C14H10CoO4 . It is used in various industries such as cosmetics, automobiles, fuels, batteries, paints, and metallurgy .
Molecular Structure Analysis
Cobalt dibenzoate has a molecular weight of 301.16 g/mol . Its IUPAC name is cobalt (2+);dibenzoate . The SMILES representation is [Co++].[O-]C(=O)C1=CC=CC=C1.[O-]C(=O)C1=CC=CC=C1 .Chemical Reactions Analysis
Cobalt complexes have been found to be competent molecular catalysts for the hydrogen evolution reaction (HER), showing enhanced efficiency and stability . The use of cyclic voltammetry to measure coupled chemical reactions allows for the determination of the rate constant of the disproportionation .Physical And Chemical Properties Analysis
Cobalt dibenzoate is a gray, odorless crystalline substance . It has a melting point of 114°C to 116°C . It is hygroscopic and insoluble in water .科学的研究の応用
抗菌剤
コバルト化合物は、抗菌性を示すことがわかっています。 たとえば、フェライトコバルト (CoFe2O4) ナノ粒子は、細菌、特にグラム陰性菌に対して優れた抗菌活性を示しています 。これは、ジベンゾアートコバルト(II) が抗菌用途に使用できる可能性があることを示唆しています。
生体適合性磁性流体
コバルトの強磁性と高い熱安定性により、生体適合性磁性流体を生成するのに適しています 。これらの流体は、薬物送達や磁気共鳴画像法など、さまざまな生体医用用途に使用できます。
ハイブリッドスーパーキャパシタ
コバルト化合物は、その高い理論容量と非常に活性な触媒特性により、ハイブリッドスーパーキャパシタの生成に使用されています 。これらのスーパーキャパシタは、エネルギー貯蔵および変換用途に使用されます。
ナノ構造化ガスセンサー
コバルト化合物は、ナノ構造化ガスセンサーを生成するために使用できます 。これらのセンサーは、ナノスケールでさまざまなガスを検出できるため、環境監視や産業用途に役立ちます。
マイクロ波吸収塗料
コバルトは、高融点と高温でも強度を維持できるため、マイクロ波吸収塗料に使用できます 。これらの塗料は、マイクロ波エネルギーを吸収して散逸させるため、マイクロ波放射による損傷のリスクを軽減できます。
触媒活性
コバルト化合物は、触媒活性で知られています 。それらは、さまざまな化学反応における触媒として使用でき、反応速度を高め、プロセスの効率を向上させます。
作用機序
Target of Action
Cobalt dibenzoate, a compound of cobalt, is known to interact with various biological targets. Cobalt compounds, in general, are known to interact with cyanide, forming stable complexes
Mode of Action
Cobalt compounds, such as dicobalt edetate, are known to form stable complexes with cyanide . This interaction results in the formation of less toxic cobalt cyanides, which can be excreted in the urine
Biochemical Pathways
Cobalt, a component of cobalt dibenzoate, is known to be involved in the biosynthesis of cobalamin, also known as vitamin b12 . Cobalamin is essential for numerous metabolic processes in the body, including the tricarboxylic acid cycle and one-carbon metabolism
Result of Action
Cobalt compounds are known to cause various effects, including cell death and dna damage
Action Environment
The action, efficacy, and stability of cobalt dibenzoate can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the action of cobalt dibenzoate . Additionally, the pH and temperature of the environment can influence the stability of cobalt dibenzoate
Safety and Hazards
将来の方向性
Cobalt complexes have been discovered to be competent molecular catalysts for the hydrogen evolution reaction (HER), showing enhanced efficiency and stability . Future research directions include understanding the chemical and physical factors that affect cobalt-based catalysts and designing molecular catalysts for hydrogen generation .
生化学分析
Biochemical Properties
Cobalt dibenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitrile hydratase and methionine aminopeptidase, which are cobalt-dependent enzymes . These interactions are crucial for the catalytic activities of these enzymes, facilitating various biochemical transformations. The coordination of cobalt within these enzymes often involves the formation of complex structures that enhance their stability and reactivity.
Cellular Effects
Cobalt dibenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of superoxide dismutase, catalase, and other antioxidant enzymes, thereby modulating oxidative stress responses in cells . Additionally, cobalt dibenzoate can impact gene expression by influencing the transcriptional activity of certain genes involved in cellular metabolism and stress responses. These effects are critical for maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of cobalt dibenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cobalt dibenzoate can bind to specific sites on enzymes, altering their conformation and activity. For instance, it has been shown to inhibit the function of RecBCD, an enzyme complex involved in DNA repair, by binding to its active site . This inhibition can lead to the accumulation of DNA damage and affect cellular viability. Additionally, cobalt dibenzoate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cobalt dibenzoate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that cobalt dibenzoate can remain stable under certain conditions, but its degradation products may exhibit different biochemical activities . Long-term exposure to cobalt dibenzoate in in vitro and in vivo studies has revealed its potential to induce oxidative stress, DNA damage, and alterations in cellular metabolism. These temporal effects are important for understanding the compound’s overall impact on biological systems.
Dosage Effects in Animal Models
The effects of cobalt dibenzoate vary with different dosages in animal models. At low doses, cobalt dibenzoate may exhibit beneficial effects, such as enhancing erythropoiesis and improving oxygen transport . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and organ damage. Studies have identified threshold doses beyond which the adverse effects of cobalt dibenzoate become pronounced. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
Cobalt dibenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect sulfur assimilation, iron homeostasis, and Fe-S cluster metabolism These interactions can influence the overall metabolic state of cells, impacting processes such as energy production, detoxification, and biosynthesis
Transport and Distribution
The transport and distribution of cobalt dibenzoate within cells and tissues involve specific transporters and binding proteins. In prokaryotes, cobalt transporters such as CbiMNQO and NiCoT facilitate the uptake of cobalt ions, which are then incorporated into cobalt-dependent enzymes . In eukaryotic cells, cobalt dibenzoate may be transported via similar mechanisms, ensuring its proper localization and function. The distribution of cobalt dibenzoate within tissues can also affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of cobalt dibenzoate is critical for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of cobalt dibenzoate to specific organelles may involve post-translational modifications and targeting signals that direct its transport. Understanding the subcellular localization of cobalt dibenzoate can provide insights into its biochemical roles and potential therapeutic applications.
特性
IUPAC Name |
cobalt(2+);dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYAMOAYBXKUII-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890532 | |
| Record name | Cobalt benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-69-4 | |
| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)






![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)




